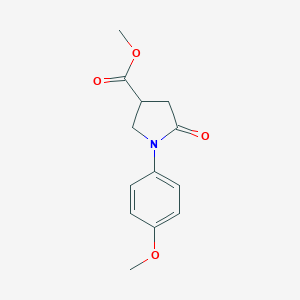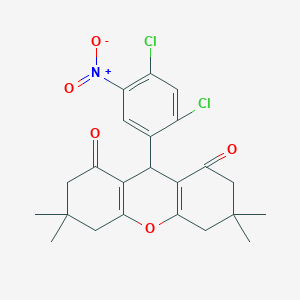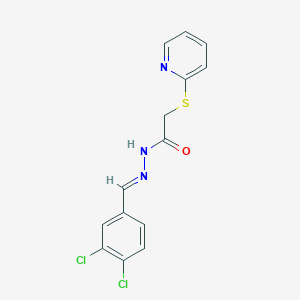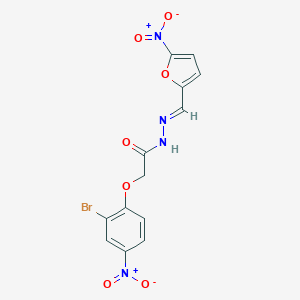
Methyl 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate (MPC) is a compound that has been studied for its potential applications in a variety of fields, ranging from medicine to industrial chemistry. It is a compound with a unique structure that has been found to have a range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Stereochemistry and Pharmacological Profile Improvement
Methyl 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate and its derivatives, like phenylpiracetam, have garnered attention for their central nervous system (CNS) effects. Research indicates that the stereochemistry of such compounds is crucial for their pharmacological activity, influencing their efficacy in cognitive function improvement and neuroprotection. Studies on enantiomerically pure derivatives have shown a direct relationship between stereocenters' configuration and biological properties, highlighting the importance of stereochemistry in designing more effective CNS agents (Veinberg et al., 2015).
Biomarker Analysis for Tobacco Exposure and Cancer Research
The compound's metabolites serve as biomarkers for tobacco exposure and cancer research. Methods for quantifying human urinary carcinogen metabolites provide insights into the relationship between tobacco use and cancer risk. Such analysis helps in understanding carcinogen dose, exposure differentiation, and carcinogen metabolism in humans, contributing to cancer prevention and tobacco product evaluation strategies (Hecht, 2002).
Chemical Decontamination Studies
In the context of chemical safety and decontamination, studies on the efficacy of treatments against poisoning by organophosphates like soman have utilized similar compounds. These investigations focus on antidotal treatments and their effectiveness, relevant to chemical exposure scenarios and emergency response planning (Knez˘ević & Tadić, 1994).
Biopolymer Modification and Applications
Research on biopolymer ethers and esters, including xylan derivatives, involves chemical modifications where methyl 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate and related compounds play a role. These modifications aim to develop new materials with specific properties for applications in drug delivery, paper strength additives, and antimicrobial agents, showcasing the versatility of such compounds in material science (Petzold-Welcke et al., 2014).
Antioxidant Properties and Therapeutic Potentials
The antioxidant potential of chromones and their derivatives, including methyl 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate, has been investigated for their therapeutic implications. These compounds are found in the human diet and have been associated with anti-inflammatory, antidiabetic, antitumor, and anticancer activities. Understanding the structure-activity relationship of these compounds could lead to the development of new treatments for various diseases (Yadav et al., 2014).
Eigenschaften
IUPAC Name |
methyl 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-17-11-5-3-10(4-6-11)14-8-9(7-12(14)15)13(16)18-2/h3-6,9H,7-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSZMKQFUWQHLIJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-[1,1'-biphenyl]-4-yl-1,3-thiazol-2-yl)-N-(4-chlorophenyl)-4-methylbenzamide](/img/structure/B387266.png)


![3-{[(4-bromo-2-methylphenoxy)acetyl]hydrazono}-N-[4-(diethylamino)benzyl]butanamide](/img/structure/B387269.png)

![3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B387274.png)
![methyl 2-(1,3-dioxo-1,3,6,7-tetrahydro-2H-indeno[6,7,1-def]isoquinolin-2-yl)-4-methylpentanoate](/img/structure/B387277.png)
![N'-[(1-methyl-1H-indol-3-yl)methylene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide](/img/structure/B387279.png)
![N'-[(1-benzyl-1H-indol-3-yl)methylene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide](/img/structure/B387280.png)
![N-(4-{[2-(2,4-dichlorobenzylidene)hydrazino]carbonyl}phenyl)benzamide](/img/structure/B387281.png)
![N-(4-{[2-(4-chlorobenzoyl)hydrazino]carbonyl}phenyl)propanamide](/img/structure/B387282.png)
![1-{7-acetyl-9-[4-(octyloxy)benzylidene]-9H-fluoren-2-yl}ethanone](/img/structure/B387283.png)
![2,4-Dibromo-6-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)carbohydrazonoyl]phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B387284.png)
![N-[2-(2-benzylphenoxy)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B387290.png)